4-Dodecyl-O-cresol

Vue d'ensemble

Description

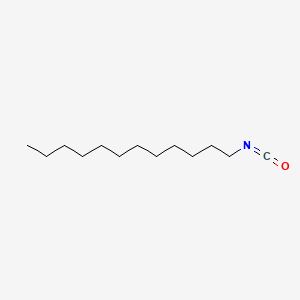

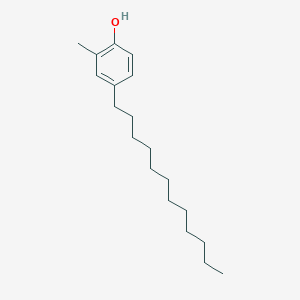

4-Dodecyl-O-cresol, also known as 4-Lauryl-o-cresol, is a chemical compound with the molecular formula C19H32O . It is a solid at 20 degrees Celsius and has a molecular weight of 276.46 . It is white or colorless to light yellow in appearance .

Molecular Structure Analysis

The 4-Dodecyl-O-cresol molecule contains a total of 52 bonds. There are 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

4-Dodecyl-O-cresol is a solid at 20 degrees Celsius . It has a molecular weight of 276.46 and is soluble in methanol .Applications De Recherche Scientifique

Impact on Microbial Communities

“4-Dodecyl-O-cresol” is a derivative of o-cresol, which is known to have a significant impact on microbial communities in natural environments. For instance, an o-cresol spill can induce an increase in the relative abundance of certain microbial phyla, suggesting their resilience to o-cresol-induced stress . It can also impair the metabolic functions of microbes but trigger their defense mechanisms .

Influence on Sulfur Metabolism

The presence of o-cresol can lead to downregulation of functions associated with sulfur metabolism in microbes . This indicates that “4-Dodecyl-O-cresol” might have a similar effect on sulfur metabolic processes.

Conversion to 3-Methylcatechol

An o-cresol spill can lead to an increase in functional genes related to the conversion of o-cresol to 3-methylcatechol . This suggests that “4-Dodecyl-O-cresol” could potentially be converted into other compounds through similar biochemical pathways.

Role in Oxidation Reactions

The kinetics of the oxidation of o-cresol by cerium (IV) have been investigated in the presence of sodium dodecyl sulfate (SDS) and polyethylene glycols (PEGs) in a sulfuric acid medium . This suggests that “4-Dodecyl-O-cresol” could potentially play a role in similar oxidation reactions.

Mécanisme D'action

Target of Action

4-Dodecyl-O-cresol is a derivative of cresol . Cresols are known to act as bactericides, pesticides, and disinfectants . They are known to cause physical damage to bacterial cell membranes . .

Mode of Action

The mode of action of cresols, including 4-Dodecyl-O-cresol, is believed to be through the disruption of bacterial cell membranes . This disruption can lead to leakage of cellular contents and eventually cell death .

Biochemical Pathways

Cresols, including 4-Dodecyl-O-cresol, are metabolized through various pathways. One such pathway involves the conversion of cresols to 2-methyl-4-oxalocrotonate . This is achieved through the hydroxylation of cresol to form 4-methylresorcinol, which is then converted to 5-hydroxy-2-methylmuconic semialdehyde, and finally to 2-methyl-4-oxalocrotonate . This pathway is a deviation from the known pathways of cresol degradation .

Pharmacokinetics

Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . Cresols are also excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

The primary result of the action of 4-Dodecyl-O-cresol, like other cresols, is the disruption of bacterial cell membranes leading to cell death . .

Action Environment

The action of 4-Dodecyl-O-cresol, like other cresols, can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific strain of bacteria can all influence the efficacy and stability of 4-Dodecyl-O-cresol .

Propriétés

IUPAC Name |

4-dodecyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342118 | |

| Record name | 4-Dodecyl-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29665-59-6 | |

| Record name | 4-Dodecyl-O-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)

![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)

![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

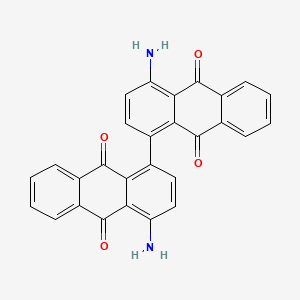

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)